1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene
Description
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene is a chlorinated aromatic compound with a trifluoromethoxy (-OCF₃) group at position 6 and a 3-chloropropyl chain at position 2. Its molecular formula is C₁₀H₉Cl₂F₃O, with a molecular weight of approximately 272.9 g/mol. Such substituents are common in modern pesticides, where enhanced stability and bioavailability are critical .
Properties
Molecular Formula |
C10H9Cl2F3O |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9Cl2F3O/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
NRXBHTDCBUTFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation with 3-Chloropropyl Chloride
- Begin with 2-chloro-6-(trifluoromethoxy)benzene as the precursor.
- React with 3-chloropropyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis catalyst.
- Conditions: Reflux in dichloromethane (DCM) at 40–50°C for 12 hours.
Workup :
- Quench the reaction with ice-cold water.
- Extract the organic layer with DCM, dry over sodium sulfate, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 9:1).
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 40–50°C |
| Yield | ~45–50% (estimated) |
- The trifluoromethoxy group’s electron-withdrawing nature reduces ring reactivity, necessitating extended reaction times.
- Competing para-substitution may occur, requiring precise stoichiometric control.
Nucleophilic Aromatic Substitution (NAS) via Lithiation
- Generate a lithiated intermediate by treating 1-chloro-2-(trifluoromethoxy)benzene with n-butyllithium in tetrahydrofuran (THF) at −78°C.
- Introduce 1-bromo-3-chloropropane as the electrophile.
- Conditions: Stir for 4 hours at −78°C, then warm to room temperature.
Workup :
- Quench with saturated ammonium chloride.
- Extract with ether, dry over magnesium sulfate, and concentrate.
- Distill under reduced pressure to isolate the product.
| Parameter | Value |
|---|---|
| Base | n-BuLi (2.5 equiv) |
| Electrophile | 1-Bromo-3-chloropropane |
| Solvent | THF |
| Yield | ~35–40% (estimated) |
- Direct introduction of the 3-chloropropyl group at the ortho position relative to the trifluoromethoxy group.
Reductive Alkylation from Ketone Intermediate
- Synthesize 3-chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-1-one via Friedel-Crafts acylation using 3-chloropropionyl chloride.
- Reduce the ketone to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) .
- Convert the alcohol to the final chloride via treatment with thionyl chloride (SOCl₂).
Workup :
- After reduction, quench excess LiAlH₄ with ethyl acetate.
- For chlorination, reflux with SOCl₂ for 2 hours, then evaporate excess reagent.
| Step | Conditions | Yield |
|---|---|---|
| Acylation | AlCl₃, DCM, 0°C → RT | ~50% |
| Reduction | LiAlH₄, THF, 0°C | ~75% |
| Chlorination | SOCl₂, reflux | ~90% |
Notes :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts | Simple setup | Low regioselectivity | 45–50% |
| Lithiation | High positional control | Ultra-low temperatures required | 35–40% |
| Reductive Alkylation | High final-step yield | Multi-step complexity | 50–90% |
Optimization Strategies
- Catalyst Screening : Substituting AlCl₃ with FeCl₃ or zeolites may improve Friedel-Crafts regioselectivity.
- Solvent Effects : Using nitrobenzene as a solvent in Friedel-Crafts reactions enhances electrophilic reactivity.
- Protective Groups : Temporarily protecting the trifluoromethoxy group as a silyl ether could mitigate its electron-withdrawing effects during substitution.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro groups.
Oxidation: Products include alcohols and ketones.
Reduction: Products include hydrocarbons with reduced functional groups.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs:
Analysis :
- Trifluoromethoxy vs. Methoxy/Chloro Groups: The -OCF₃ group in the target compound offers superior oxidative stability compared to non-fluorinated analogs like methoxy (-OCH₃) or plain chloro (-Cl) substituents, which are prone to metabolic degradation .
- Sulfur-Containing Analogs : Unlike chlorbenside (which has a benzylthio group), the target compound lacks sulfur, likely reducing thiophilic interactions but improving environmental persistence .
Physicochemical Properties and Bioactivity
Hypothesized Properties:
| Property | Target Compound | DDT (o,p'- isomer) | 1-Chloro-2-(trifluoromethoxy)benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 272.9 | 354.5 | 202.6 |
| logP (Estimated) | ~3.5 | ~6.2 | ~2.8 |
| Water Solubility (mg/L) | Low (<1) | Very low (<0.1) | Moderate (~50) |
Research Findings :
- Trifluoromethoxy Advantage : Fluorinated groups resist hydrolysis and oxidation, as seen in CymitQuimica’s 1-Chloro-2-(trifluoromethoxy)benzene, which is used as a stable intermediate in synthesis .
Environmental and Toxicological Considerations
- Persistence : The target compound’s trifluoromethoxy group may slow degradation compared to methoxy analogs, but its chloropropyl chain is less persistent than DDT’s trichloroethyl group, suggesting intermediate environmental half-life .
- Toxicity : Chlorinated benzenes are generally neurotoxic. However, the absence of bioaccumulative trichloroethyl groups (as in DDT) may reduce risks to higher trophic levels .
Biological Activity
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene is an organic compound with a complex molecular structure that includes a chloro group, a chloropropyl chain, and a trifluoromethoxy group. This compound belongs to the chlorobenzene family and exhibits significant potential in various biological applications due to its unique structural features.
- Molecular Formula : C10H9Cl2F3O
- Molecular Weight : Approximately 289.14 g/mol
The specific arrangement of functional groups in this compound influences its reactivity and biological interactions, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Interaction with Molecular Targets
- Enzymatic Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized.
- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways critical for cellular function.
Biological Activity Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in targeted cells .
- Antimicrobial Testing : In vitro tests demonstrated that related compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound could exhibit similar antimicrobial activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene | Different positioning of trifluoromethoxy group | Varies in reactivity and potential biological effects |
| 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethoxy)benzene | Similar structure but different trifluoromethoxy positioning | Potentially different biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
